

Initial Toxicity Assessment of 3-Morpholinobenzoic Acid Compounds: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Morpholinobenzoic Acid*

Cat. No.: *B1351238*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological assessment of **3-Morpholinobenzoic acid** based on available data for structurally related compounds and general toxicological principles. There is a significant lack of direct experimental toxicity data for **3-Morpholinobenzoic acid** in the public domain. The information herein should be used for initial guidance and to inform the design of comprehensive toxicological studies. It is not a substitute for rigorous experimental safety evaluation.

Introduction

3-Morpholinobenzoic acid is a chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals.^[1] Its structure, combining a benzoic acid moiety with a morpholine ring, suggests a range of potential biological activities and, consequently, a need for a thorough toxicological evaluation. This guide provides an initial assessment of the potential toxicity of **3-Morpholinobenzoic acid** and its derivatives, summarizes available data for related compounds, and details standard experimental protocols for key toxicity assays.

Hazard Identification from Safety Data Sheets (SDS)

While quantitative toxicity data is scarce, Safety Data Sheets (SDS) for **3-Morpholinobenzoic acid** and its isomers provide qualitative hazard information. This information is summarized in

Table 1.

Hazard Statement	Classification	Source(s)
Harmful if swallowed	Acute toxicity, oral	[2][3]
Causes skin irritation	Skin corrosion/irritation	[3][4]
Causes serious eye irritation	Serious eye damage/eye irritation	[3][4]
May cause respiratory irritation	Specific target organ toxicity — single exposure	[4][5]

Table 1: Qualitative Hazard Information for Morpholinobenzoic Acid Isomers

Toxicological Data from Structurally Related Compounds (Read-Across Assessment)

In the absence of direct data, a read-across approach using data from structurally similar compounds can provide an initial estimation of potential toxicity.

Benzoic Acid and Derivatives

Benzoic acid, the parent compound, is generally recognized as safe (GRAS) at low levels of exposure.[\[6\]](#) However, some derivatives have shown toxic potential.

Compound	Test Type	Species	Route	Result	Reference(s)
Benzoic Acid	Chronic Oral RfD	Human	Oral	4 mg/kg-day	[6]
Benzoic Acid	Genotoxicity (Ames Test)	<i>S. typhimurium</i>	In vitro	Not mutagenic	[7]
Benzoic Acid	Genotoxicity (Chromosome Aberration)	Human lymphocytes	In vitro	Increased frequency of aberrations at 200 and 500 µg/mL	[8]
p-Aminobenzoic Acid (PABA)	Photogenotoxicity	-	In vitro	Forms photoadducts with DNA	[9]
3-Nitrobenzoic Acid	Acute Oral Toxicity (LD50)	Mouse	Oral	1,450 mg/kg	[10]
4-Chlorobenzoic Acid	Subchronic Toxicity	Rat	Oral	Moderately hazardous (Hazard Class III)	[11]

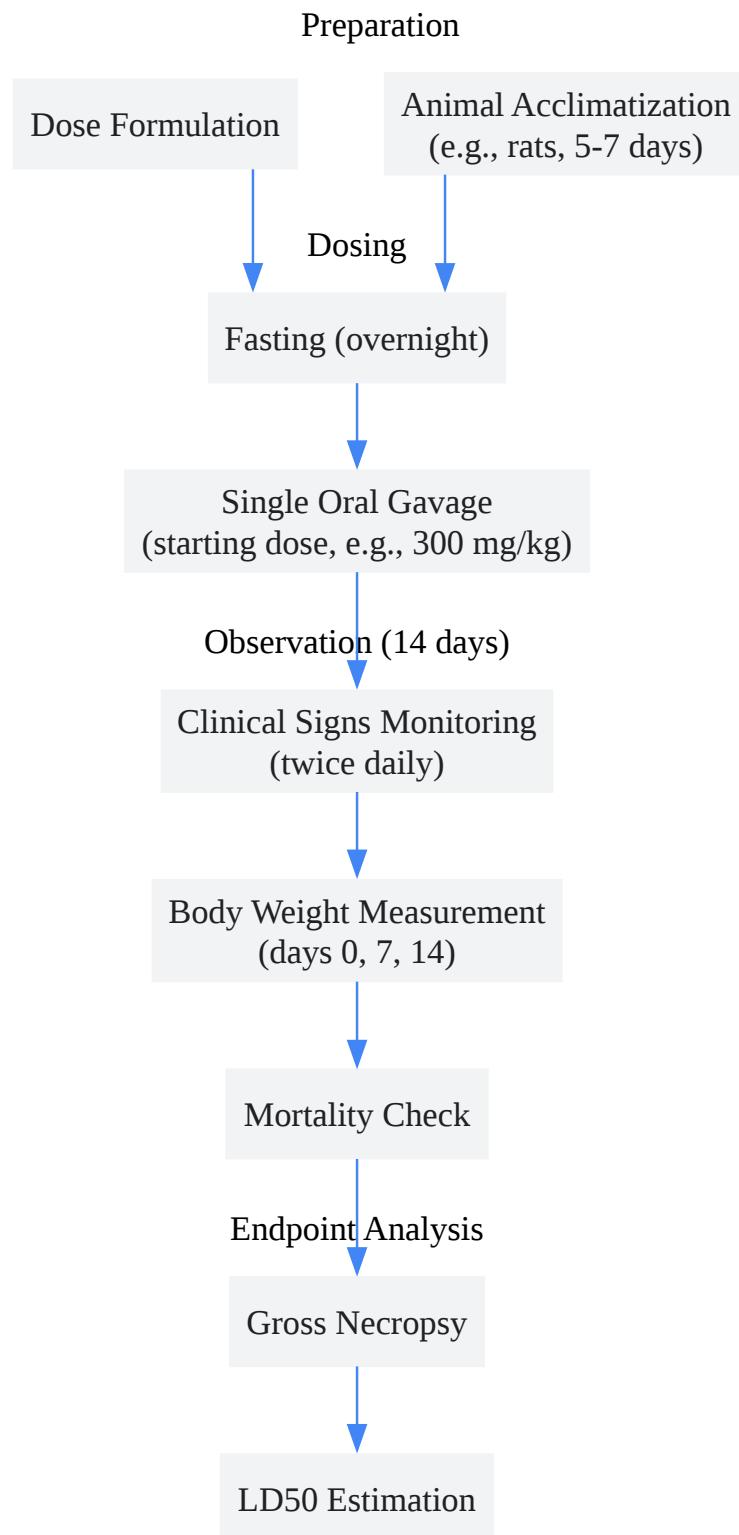
Table 2: Toxicological Data for Benzoic Acid and Selected Derivatives

Morpholine and Derivatives

The morpholine ring is a common scaffold in medicinal chemistry.[\[12\]](#) While often associated with favorable pharmacokinetic properties, some derivatives have demonstrated cytotoxicity.

Compound	Test Type	Cell Line(s)	Result (IC50)	Reference(s)
Pyrimidine-morpholine derivatives	Cytotoxicity (MTT assay)	SW480, MCF-7	IC50 in the range of 5.10–117.04 μM	[13]
Benzimidazole-morpholine derivatives	Cytotoxicity (MTT assay)	NIH/3T3	IC50 values of 100 μM , 316 μM , and 316 μM for three tested compounds	[4]

Table 3: Cytotoxicity Data for Selected Morpholine Derivatives


Experimental Protocols for Key Toxicity Assays

The following are detailed methodologies for standard in vitro and in vivo toxicity tests that are recommended for a comprehensive evaluation of **3-Morpholinobenzoic acid**.

Acute Oral Toxicity (LD50) - OECD 423

This method provides an estimate of the median lethal dose (LD50) following a single oral administration.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for Acute Oral Toxicity (OECD 423).

Methodology:

- Animals: Healthy, young adult rodents (e.g., Wistar rats), typically females, are used.
- Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days.
- Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil).
- Administration: A single dose is administered by oral gavage to fasted animals. The starting dose is selected based on available information (e.g., 300 mg/kg).
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- Procedure: The test proceeds sequentially in groups of animals with adjusted dose levels based on the outcome of the previous group.
- Endpoint: The LD50 is estimated based on the observed mortality. A gross necropsy of all animals is performed.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

- Cell Culture: A suitable cell line (e.g., human fibroblasts like WI-38 or a relevant organ-specific cell line) is cultured in appropriate media.
- Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
- Treatment: Cells are treated with a range of concentrations of **3-Morpholinobenzoic acid** for a specified duration (e.g., 24, 48, 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

- Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 (the concentration that inhibits 50% of cell growth) is calculated.

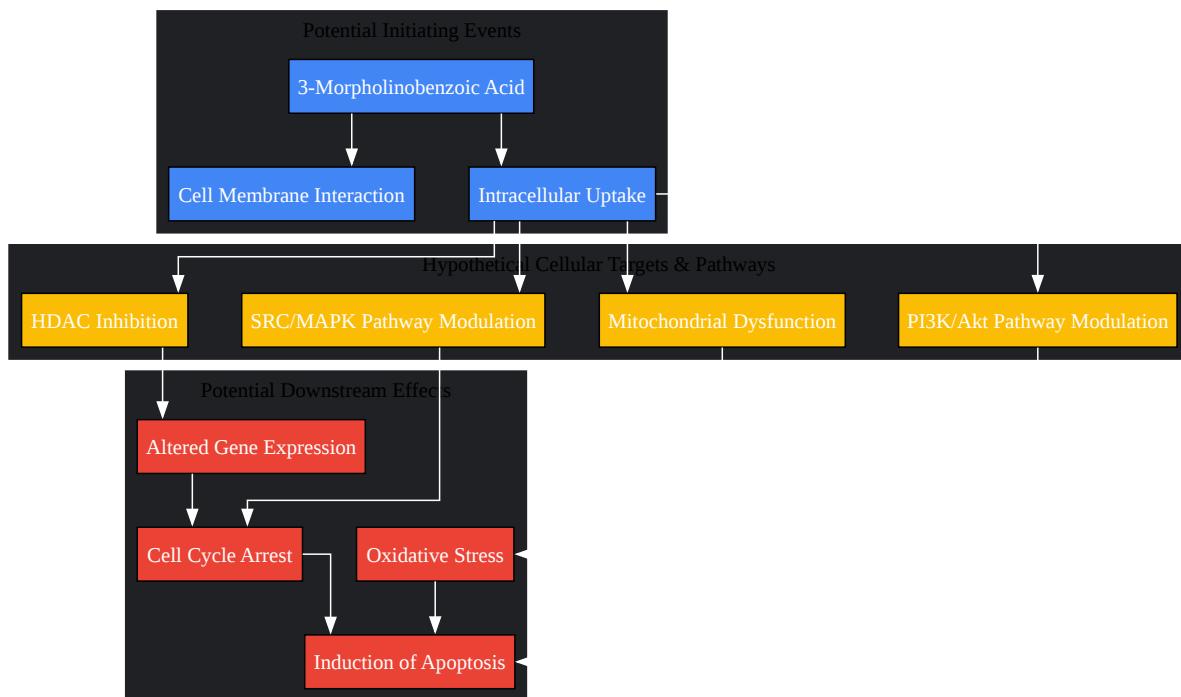
Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This assay is used to detect gene mutations induced by the test substance.

Methodology:

- Tester Strains: A set of *Salmonella typhimurium* strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* strains (e.g., WP2 uvrA) are used.
- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
- Exposure: The tester strains are exposed to various concentrations of **3-Morpholinobenzoic acid** in the presence of a small amount of histidine.
- Plating: The mixture is plated on minimal glucose agar plates.
- Incubation: Plates are incubated for 48-72 hours.
- Scoring: Only bacteria that have undergone a reverse mutation to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.
- Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous) revertant count.[\[12\]](#)

In Vitro Micronucleus Test - OECD 487


This test detects chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity).

Methodology:

- Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y) is used.
- Treatment: Cells are exposed to at least three concentrations of **3-Morpholinobenzoic acid**, with and without metabolic activation (S9). A positive and negative control are included.
- Harvest: After treatment, cells are cultured for a period that allows for chromosome damage to lead to the formation of micronuclei. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring easier.
- Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
- Scoring: The frequency of micronucleated cells is determined by microscopic analysis. At least 2000 cells per concentration are scored.
- Interpretation: A substance is considered genotoxic if it induces a concentration-dependent, statistically significant increase in the frequency of micronucleated cells.

Potential Signaling Pathways for Investigation

Based on the activities of structurally related benzoic acid derivatives, several signaling pathways could be hypothetically involved in the potential toxicity of **3-Morpholinobenzoic acid**. Further research would be needed to confirm any of these.

[Click to download full resolution via product page](#)

Caption: Hypothetical Signaling Pathways for Investigation.

- Histone Deacetylase (HDAC) Inhibition: Some naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, which can lead to altered gene expression and cell cycle arrest.[\[14\]](#)

- SRC/MAPK and PI3K/Akt Signaling: Gallic acid (3,4,5-trihydroxybenzoic acid) has been reported to suppress glioma cell invasion by downregulating these pathways.[\[15\]](#) Chlorogenic acid has also been shown to modulate these pathways.[\[16\]](#)[\[17\]](#) These pathways are crucial for cell survival, proliferation, and migration.
- Mitochondrial Dysfunction: Benzoic acid's mechanism of action as a preservative is thought to involve the disruption of intracellular pH and energy depletion, which could implicate mitochondrial function.[\[18\]](#)

Conclusion and Recommendations

The initial toxicity assessment of **3-Morpholinobenzoic acid**, based on limited data from structurally related compounds, suggests a potential for acute oral toxicity, as well as skin, eye, and respiratory irritation. The presence of the morpholine and benzoic acid moieties indicates a possibility of interactions with various cellular targets.

However, the lack of direct, quantitative toxicological data for **3-Morpholinobenzoic acid** is a significant data gap. Therefore, it is strongly recommended that a comprehensive toxicological evaluation be conducted to establish a definitive safety profile. This evaluation should include, at a minimum:

- Acute oral toxicity testing (LD50).
- A battery of in vitro genotoxicity assays (Ames test and micronucleus assay).
- In vitro cytotoxicity testing on a panel of relevant human cell lines.
- Further studies, such as repeated-dose toxicity and developmental and reproductive toxicity, may be warranted based on the results of these initial tests and the intended use of the compound.

The experimental protocols provided in this guide can serve as a foundation for designing these necessary studies. A thorough understanding of the toxicological properties of **3-Morpholinobenzoic acid** is essential for ensuring the safety of researchers, consumers, and the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. 3-MORPHOLINOBENZOIC ACID | 215309-00-5 [chemicalbook.com]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. capotchem.cn [capotchem.cn]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gallic acid suppresses cell viability, proliferation, invasion and angiogenesis in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chlorogenic Acid Inhibits Human Glioma U373 Cell Progression via Regulating the SRC/MAPKs Signal Pathway: Based on Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chlorogenic Acid Inhibits Proliferation, Migration and Invasion of Pancreatic Cancer Cells via AKT/GSK-3 β /β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 3-Morpholinobenzoic Acid|CAS 215309-00-5|C11H13NO3 [benchchem.com]
- To cite this document: BenchChem. [Initial Toxicity Assessment of 3-Morpholinobenzoic Acid Compounds: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1351238#initial-toxicity-assessment-of-3-morpholinobenzoic-acid-compounds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com